molecular formula C14H18N6OS B4862459 3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B4862459
M. Wt: 318.40 g/mol
InChI Key: OKXMLVRXBKLVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Attachment of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine: Similar in structure but with different substituents on the triazole ring.

    4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide)ethyl]benzenesulfonamide: Contains a pyrroline ring and a sulfonamide group, offering different chemical properties.

Uniqueness

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c15-20-13(11-4-6-16-7-5-11)17-18-14(20)22-10-12(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXMLVRXBKLVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
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3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

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